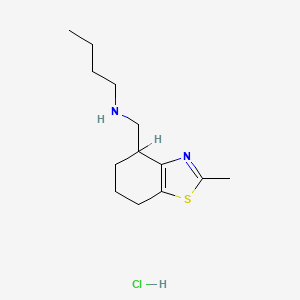![molecular formula C44H50KN12NaO22S6 B14449042 1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[bis(2-hydroxypropyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, potassium sodium salt CAS No. 75790-89-5](/img/structure/B14449042.png)
1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[bis(2-hydroxypropyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, potassium sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Benzenedisulfonic acid, 2,2’-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[bis(2-hydroxypropyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, potassium sodium salt is a complex organic compound. It is characterized by its multiple sulfonic acid groups and triazine rings, making it a versatile molecule in various chemical applications. This compound is often used in the synthesis of dyes and optical brighteners due to its unique structural properties.
准备方法
The synthesis of 1,4-Benzenedisulfonic acid, 2,2’-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[bis(2-hydroxypropyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, potassium sodium salt involves several steps:
Sulfonation: The initial step involves the sulfonation of metanilic acid in 100% sulfuric acid with 50% oleum at 160°C for 5-6 hours.
Precipitation: The product is precipitated with excess concentrated hydrochloric acid in a hot solution, yielding a high purity product.
化学反应分析
This compound undergoes various chemical reactions, including:
Oxidation: The sulfonic acid groups can be oxidized under strong oxidative conditions.
Reduction: The triazine rings can be reduced using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonic acid groups, using reagents like sodium hydroxide or potassium hydroxide.
Common reagents and conditions used in these reactions include strong acids, bases, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1,4-Benzenedisulfonic acid, 2,2’-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[bis(2-hydroxypropyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, potassium sodium salt has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and optical brighteners.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical research.
Medicine: Its potential interactions with biological targets make it a candidate for drug development and other medical applications.
Industry: The compound is used in the production of high-performance materials and specialty chemicals.
作用机制
The mechanism by which this compound exerts its effects involves its interaction with molecular targets through its sulfonic acid groups and triazine rings. These interactions can lead to various biochemical and chemical processes, depending on the specific application. The molecular pathways involved are often related to the compound’s ability to form stable complexes with other molecules.
相似化合物的比较
Similar compounds to 1,4-Benzenedisulfonic acid, 2,2’-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[bis(2-hydroxypropyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, potassium sodium salt include:
2-Amino-1,4-benzenedisulfonic acid: Used as an intermediate for dyes and optical brighteners.
Benzenesulfonic acid derivatives: These compounds share similar structural features and are used in various industrial applications.
The uniqueness of 1,4-Benzenedisulfonic acid, 2,2’-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[bis(2-hydroxypropyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, potassium sodium salt lies in its complex structure, which provides multiple functional groups for diverse chemical reactions and applications.
属性
CAS 编号 |
75790-89-5 |
|---|---|
分子式 |
C44H50KN12NaO22S6 |
分子量 |
1353.4 g/mol |
IUPAC 名称 |
potassium;sodium;2-[[4-[bis(2-hydroxypropyl)amino]-6-[4-[2-[4-[[4-[bis(2-hydroxypropyl)amino]-6-(5-sulfo-2-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]-3-sulfoanilino]-1,3,5-triazin-2-yl]amino]-4-sulfobenzenesulfonate |
InChI |
InChI=1S/C44H52N12O22S6.K.Na/c1-23(57)19-55(20-24(2)58)43-51-39(49-41(53-43)47-33-17-31(79(61,62)63)11-13-35(33)81(67,68)69)45-29-9-7-27(37(15-29)83(73,74)75)5-6-28-8-10-30(16-38(28)84(76,77)78)46-40-50-42(54-44(52-40)56(21-25(3)59)22-26(4)60)48-34-18-32(80(64,65)66)12-14-36(34)82(70,71)72;;/h5-18,23-26,57-60H,19-22H2,1-4H3,(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72)(H,73,74,75)(H,76,77,78)(H2,45,47,49,51,53)(H2,46,48,50,52,54);;/q;2*+1/p-2 |
InChI 键 |
MACBURWFIGGPAR-UHFFFAOYSA-L |
规范 SMILES |
CC(CN(CC(C)O)C1=NC(=NC(=N1)NC2=C(C=CC(=C2)S(=O)(=O)O)S(=O)(=O)[O-])NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CC(C)O)CC(C)O)NC6=C(C=CC(=C6)S(=O)(=O)O)S(=O)(=O)[O-])S(=O)(=O)O)S(=O)(=O)O)O.[Na+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



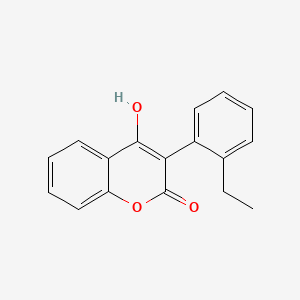

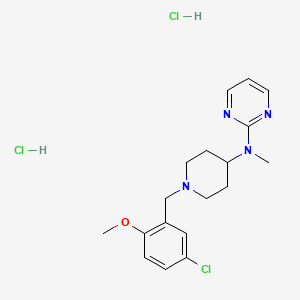

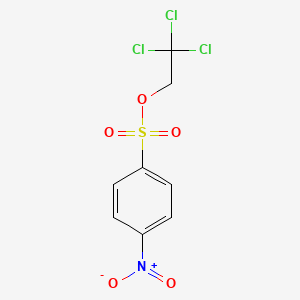

![[3-Chloro-4-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B14448997.png)
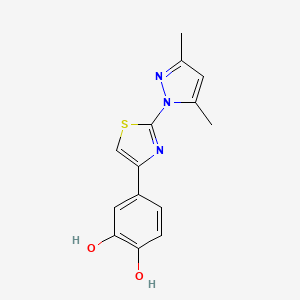
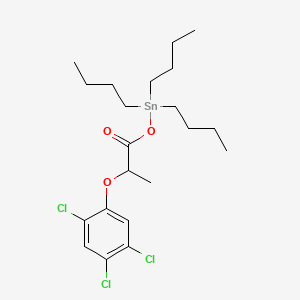

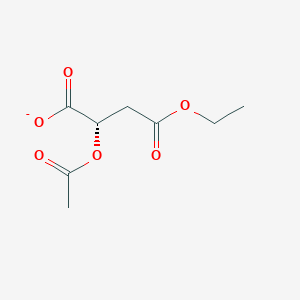
![2-Nitro-4-[(propan-2-yl)sulfanyl]aniline](/img/structure/B14449015.png)
